REACTION_CXSMILES
|
[CH3:1][C:2](=[O:6])[C:3](=[O:5])[CH3:4]>CC(O)C>[OH:5][C:3]([CH3:4])([C:4]([OH:5])([CH3:1])[C:2](=[O:6])[CH3:3])[C:2](=[O:6])[CH3:1]
|
Name
|
|
Quantity
|
20.1 g
|
Type
|
reactant
|
Smiles
|
CC(C(C)=O)=O
|
Name
|
|
Quantity
|
81 g
|
Type
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solvent
|
Smiles
|
CC(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A closed flask [Pyrex (trade mark)], which contained
|
Type
|
WAIT
|
Details
|
to stand in daylight for 4.5 months
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated under reduced pressure (about 20 mm Hg)
|
Type
|
CUSTOM
|
Details
|
traces of volatiles were removed by simultaneous evaporation with two parts of toluene of 40 ml
|
Type
|
CUSTOM
|
Details
|
The semi-solid, white residue (13.9 g) was recrystallized twice with a mixture of ether and hexane in a ratio of 1:1
|
Name
|
|
Type
|
product
|
Smiles
|
OC(C(C)=O)(C(C(C)=O)(C)O)C
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.2 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |